molecular formula C10H8O3S B6281447 4-methoxy-1-benzothiophene-3-carboxylic acid CAS No. 42327-02-6

4-methoxy-1-benzothiophene-3-carboxylic acid

Cat. No. B6281447
CAS RN: 42327-02-6
M. Wt: 208.2
InChI Key:
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Description

4-Methoxy-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C10H8O3S . It has a molecular weight of 208.24 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including 4-methoxy-1-benzothiophene-3-carboxylic acid, has been the subject of several studies . These methods include both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . For instance, one method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .


Molecular Structure Analysis

The InChI code for 4-methoxy-1-benzothiophene-3-carboxylic acid is 1S/C10H8O3S/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 4-methoxy-1-benzothiophene-3-carboxylic acid are diverse. One notable reaction is the aryne reaction with alkynyl sulfides, which results in the formation of benzo[b]thiophenes . This reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

4-Methoxy-1-benzothiophene-3-carboxylic acid is a solid substance . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety and Hazards

The safety information for 4-methoxy-1-benzothiophene-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for the study of 4-methoxy-1-benzothiophene-3-carboxylic acid and its derivatives are promising. The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists . The significant number of candidate compounds selected over time for preclinical and clinical studies suggests that derivatives of benzothiophene-3-carboxylic acids can rightfully be considered a valuable molecular scaffold for medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-1-benzothiophene-3-carboxylic acid involves the introduction of a methoxy group onto a benzothiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-benzothiophenol", "methyl iodide", "sodium hydride", "carbon dioxide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "2-benzothiophenol is reacted with methyl iodide and sodium hydride in diethyl ether to form 4-methoxy-2-benzothiophenol.", "4-methoxy-2-benzothiophenol is then treated with carbon dioxide in the presence of water and sodium hydroxide to form 4-methoxy-1-benzothiophene-3-carboxylic acid.", "The resulting carboxylic acid is then purified by acidification with hydrochloric acid and extraction with diethyl ether, followed by washing with water and drying over sodium chloride." ] }

CAS RN

42327-02-6

Product Name

4-methoxy-1-benzothiophene-3-carboxylic acid

Molecular Formula

C10H8O3S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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